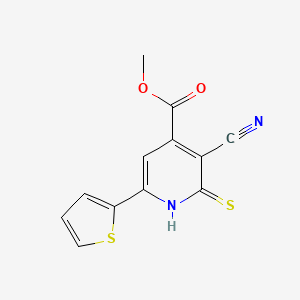

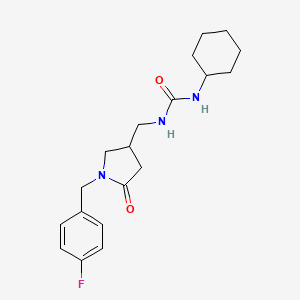

![molecular formula C14H17N3O4 B2872421 2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-86-6](/img/structure/B2872421.png)

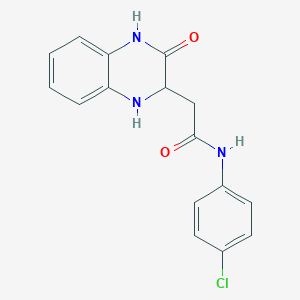

2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antiviral Activities

Some derivatives of this compound exhibit significant antifungal activities, as demonstrated through the synthesis of new pyrido[2,3-d]pyrimidines, which were observed to have considerable effectiveness against fungal infections (Hanafy, 2011). Additionally, specific analogues related to this chemical structure have been investigated for their antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1, indicating the compound's relevance in developing antiviral therapeutics (Saxena et al., 1990).

Synthesis of Novel Compounds

The compound and its derivatives serve as precursors for synthesizing various novel compounds, including oximes and N-oxides, offering a pathway to explore new chemical entities with potential biological activities. The general method for synthesizing pyrimidine N-oxides from carboxamide oximes highlights its utility in medicinal chemistry and drug discovery (Mlakar et al., 1998).

Analgesic Properties Enhancement

Efforts to enhance analgesic properties through chemical modification have been documented. Specifically, methylation at the pyridine moiety has been explored as a strategy to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, with certain modifications leading to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).

Renin Inhibition for Hypertension

In the realm of cardiovascular research, derivatives of this compound have been investigated for their potential as renin inhibitors, a key target for hypertension management. Structural modifications to improve pharmacokinetic profiles while maintaining renin inhibitory activity have led to the discovery of novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors, underscoring the compound's significance in developing new treatments for hypertension (Tokuhara et al., 2018).

Cytotoxicity Against Cancer Cells

Further, derivatives of this compound have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research by identifying compounds with potential anticancer properties (Hassan et al., 2014).

Properties

IUPAC Name |

2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-8-5-4-6-17-11(8)16-13(19)10(14(17)20)12(18)15-9(2)7-21-3/h4-6,9,19H,7H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTDTVAAKOXIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)